molecular formula C9H12N2S B13247649 5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine

5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine

Cat. No.: B13247649
M. Wt: 180.27 g/mol
InChI Key: GWUDZAMKPUMURC-UHFFFAOYSA-N
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Description

5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine is an organic compound that belongs to the class of pyridines This compound is characterized by a cyclopropylsulfanyl group attached to the pyridine ring, along with a methyl group at the third position and an amine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Cyclopropylsulfanyl Group: This step involves the reaction of a suitable pyridine derivative with a cyclopropylsulfanyl reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Various amine derivatives.

    Substitution Products: Depending on the substituents introduced, a variety of substituted pyridine derivatives can be formed.

Scientific Research Applications

5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopropylsulfanyl)-2-methylpyridin-3-amine: Similar structure but with different positions of the methyl and amine groups.

    5-(Cyclopropylsulfanyl)-3-ethylpyridin-2-amine: Similar structure with an ethyl group instead of a methyl group.

    5-(Cyclopropylsulfanyl)-3-methylpyridin-4-amine: Similar structure with the amine group at the fourth position.

Uniqueness

5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

5-cyclopropylsulfanyl-3-methylpyridin-2-amine

InChI

InChI=1S/C9H12N2S/c1-6-4-8(5-11-9(6)10)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11)

InChI Key

GWUDZAMKPUMURC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)SC2CC2

Origin of Product

United States

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